4-Chloro-2-methyl-2-butenenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-methyl-2-butenenitrile is an organic compound with the molecular formula C5H6ClN . It is a chemical of interest in various fields.

Synthesis Analysis

The synthesis of compounds similar to 4-Chloro-2-methyl-2-butenenitrile has been reported in the literature . For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The synthesis of these compounds involved neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA) with yields of 93–99% .Molecular Structure Analysis

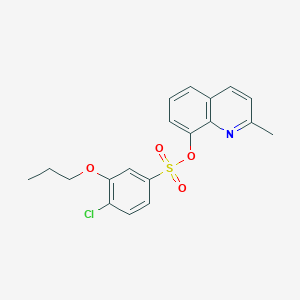

The molecular structure of 4-Chloro-2-methyl-2-butenenitrile consists of 5 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass of the molecule is 115.561 Da .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . This includes free radical bromination, nucleophilic substitution, and oxidation .科学的研究の応用

Chemical Isomerization and Bond Transformations

4-Chloro-2-methyl-2-butenenitrile undergoes fascinating chemical transformations, particularly in the field of organometallic chemistry. For instance, its isomerization was observed when using catalytic amounts of [Ni(COD)2] and TRIPHOS, leading to the formation of Z- and E-2-methyl-2-butenenitrile, along with several nickel complexes resulting from C−CN and P−C bond cleavage (Acosta-Ramírez et al., 2008). Another study showcased the reactivity of 2-methyl-3-butenenitrile with Ni(0)-N-heterocyclic carbene complexes, confirming the isomerization into E- and Z-isomers of 2-methyl-2-butenenitrile and revealing insights into the C–H and C–CN bond activation mechanisms (Acosta-Ramírez et al., 2008).

Electrochemical Reduction and Surface Bonding

Electrochemical reduction of 2-butenenitrile has been studied due to its unique property of forming grafted polymer films. Interestingly, the slightly acidic hydrogen atom on its CH3 group inhibits the usual anionic polymerization, leading to the formation of nanometer-thick grafted films. This process also provides insights into the carbon-to-metal bond formation observed during electrochemical reduction (Deniau et al., 2006). The bonding of nitriles, including compounds like 2-methyl-3-butenenitrile, on semiconductor surfaces such as Ge(100)-2x1, has been extensively studied, revealing important factors controlling selectivity and competition on these surfaces (Filler et al., 2003).

Sensing and Adsorption Applications

Graphene oxide/NiO nanoparticle composite-ionic liquid modified carbon paste electrodes have been utilized for the selective sensing of compounds like 4-chlorophenol, demonstrating the potential application of nitriles in developing sensitive electrochemical sensors (Shabani‐Nooshabadi et al., 2016). Additionally, the ability of materials like graphene to remove compounds such as chloro-2-nitrophenol from aqueous solutions has been explored, highlighting the adsorption capabilities of nitriles and their derivatives (Mehrizad & Gharbani, 2014).

作用機序

While the specific mechanism of action for 4-Chloro-2-methyl-2-butenenitrile is not explicitly mentioned in the search results, related compounds such as Methylchloroisothiazolinone have been studied. These compounds have an active sulfur moiety that is able to oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-2-methylpropane, indicates that it is highly flammable and poses a danger if inhaled, ingested, or absorbed through the skin . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

(E)-4-chloro-2-methylbut-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN/c1-5(4-7)2-3-6/h2H,3H2,1H3/b5-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUZUSQUHSUTJE-GORDUTHDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCl)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2439560.png)

![3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B2439562.png)

![4-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2439564.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2439565.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439572.png)

![[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2439576.png)

![N'~1~,N'~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'~1~,N'~3~-dimethylmalonohydrazide](/img/structure/B2439578.png)

![Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate](/img/structure/B2439580.png)